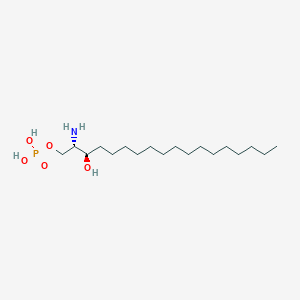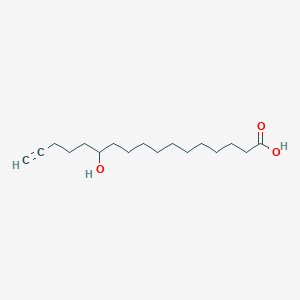
4-乙基吡啶-2-甲酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylpicolinic acid hydrochloride, also known as 4-Ethylpicolinic acid hydrochloride, is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylpicolinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylpicolinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电化学传感器开发
“4-乙基吡啶-2-甲酸盐酸盐”已用于开发基于分子印迹聚合物 (MIPs) 的电化学传感器,用于快速和选择性地检测烟酸 (PIC),烟酸是色氨酸中发现的关键代谢物 . 该传感器使用差分脉冲伏安法 (DPV) 在 1 到 5 mM 之间的线性范围内进行评估 .
心理健康研究
烟酸 (PIC),色氨酸的代谢物,与重度抑郁症和其他心理健康状况的发病机制有关 . 开发能够选择性检测和定量生物样本中 PIC 的可靠分析方法至关重要 .
有机反应中的催化剂
杂多酸 (HPAs),包括“4-乙基吡啶-2-甲酸盐酸盐”,已被认为并确立为有机反应中有效的均相或非均相固体酸催化剂 .
吡唑并[3,4-b]喹啉酮的绿色合成
吡啶-2-甲酸,一种类似于“4-乙基吡啶-2-甲酸盐酸盐”的化合物,已被用作醛、1,3-环二酮和 5-氨基-1-苯基-吡唑的多组分反应中的绿色高效催化剂,以优异的产率 (84–98%) 生产吡唑并[3,4-b]喹啉酮 .
蛋白质组学研究
“4-乙基-吡啶-2-甲酸,盐酸盐”是一种用于蛋白质组学研究的产品 .
生物标志物开发
选择性检测和定量色氨酸的代谢物 PIC 可以作为各种疾病的宝贵诊断标志物或生物标志物,有利于早期检测、治疗监测,并最终改善患者预后 .
作用机制
Target of Action
4-Ethylpicolinic acid hydrochloride, also known as 4-Ethylpyridine-2-carboxylic Acid Hydrochloride, is a pyridine carboxylate metabolite of tryptophan . Its primary targets are zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .
Biochemical Pathways
It is known that the compound plays a key role inzinc transport , which is crucial for the function of many proteins and enzymes. Disruption of zinc binding in ZFPs can affect various biochemical pathways where these proteins play a role .
Result of Action
The binding of 4-Ethylpicolinic acid hydrochloride to ZFPs and the subsequent disruption of zinc binding result in the inhibition of the functions of these proteins . This can lead to an anti-viral effect , as ZFPs are involved in viral replication and packaging . The compound has been shown to be anti-viral in vitro and in vivo .
生化分析
Biochemical Properties
It is known that picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is possible that 4-Ethylpicolinic acid hydrochloride may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 4-Ethylpicolinic acid hydrochloride is not well established. It is known that ethers can undergo cleavage to alcohols in the presence of strong acids . This suggests that 4-Ethylpicolinic acid hydrochloride might interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Ethylpicolinic acid hydrochloride at different dosages in animal models are not well studied. It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 4-Ethylpicolinic acid hydrochloride are not well characterized. It is known that picolinic acid, a related compound, is involved in the metabolism of the amino acid tryptophan . It is possible that 4-Ethylpicolinic acid hydrochloride may be involved in similar metabolic pathways.
Transport and Distribution
It is plausible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
4-ethylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVIZQWGMATQNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512220 |
Source


|
| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79415-18-2 |
Source


|
| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
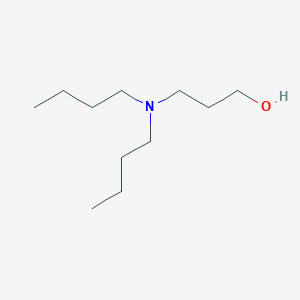
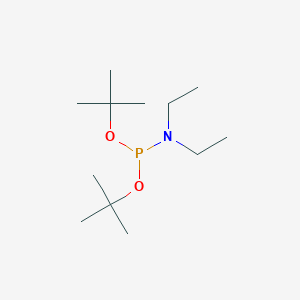

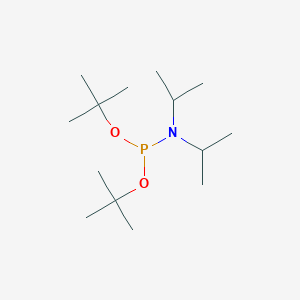


![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)


